![molecular formula C16H19N3O2 B6541520 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1058226-58-6](/img/structure/B6541520.png)
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide, also known as DHPPA, is a small molecule that has been studied for its potential applications in scientific research. This molecule is a derivative of pyrimidine, and its structure is composed of two aromatic rings and an amide group. It has been investigated for its potential use as an inhibitor of enzymes, and its ability to interact with proteins and other molecules.
Scientific Research Applications
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide has been studied for its potential use as an inhibitor of enzymes, and its ability to interact with proteins and other molecules in scientific research. It has been used to study the structure and function of enzymes, and has been used to study the binding of small molecules to proteins. It has also been used to study the effects of small molecules on the activity of enzymes, and has been used to study the effects of small molecules on the structure of proteins.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide is not fully understood. It is believed to interact with enzymes and proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also believed to interact with other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide have not been fully studied. However, it has been shown to inhibit the activity of enzymes, and to interact with proteins and other molecules in a manner that can affect their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide in lab experiments include its low cost, its ability to interact with enzymes and proteins, and its ease of synthesis. The limitations of using 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide in lab experiments include its potential toxicity, its potential for forming unwanted byproducts, and its potential for forming unwanted interactions with other molecules.
Future Directions
Future research directions for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide include further studies into its mechanism of action, its potential toxicity, its potential for forming unwanted byproducts, and its potential for forming unwanted interactions with other molecules. Additionally, further research into its potential applications in scientific research, such as its use as an inhibitor of enzymes, its use in the study of the structure and function of enzymes, and its use in the study of the binding of small molecules to proteins, is needed. Additionally, further research into its potential use in drug discovery and development, as well as its potential use in the development of new therapeutic strategies, is needed.
Synthesis Methods
The synthesis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide is typically accomplished through a two-step process, beginning with the synthesis of 4-methylphenyl-6-oxo-1,6-dihydropyrimidine. This molecule is then reacted with propan-2-yl acetamide in the presence of a base to produce the desired compound. The reaction is typically carried out at temperatures between 70-80°C and the reaction time is typically between 1-2 hours.
properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)18-15(20)9-19-10-17-14(8-16(19)21)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZQUDOMMWVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide |
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